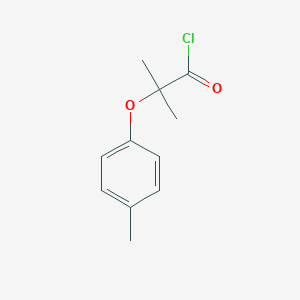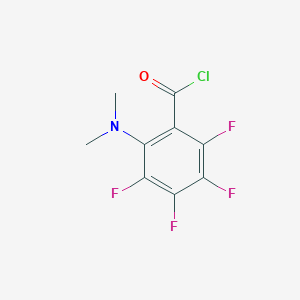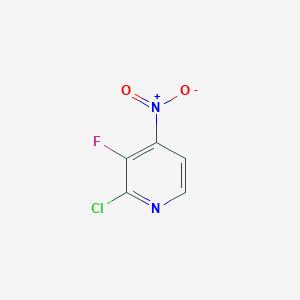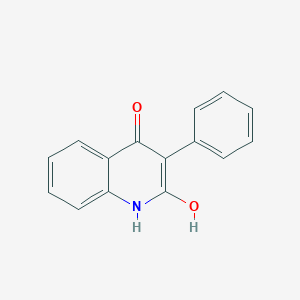![molecular formula C10H9NO3 B178514 Methyl 2-methylbenzo[d]oxazole-6-carboxylate CAS No. 136663-23-5](/img/structure/B178514.png)
Methyl 2-methylbenzo[d]oxazole-6-carboxylate
Übersicht
Beschreibung
“Methyl 2-methylbenzo[d]oxazole-6-carboxylate” is a chemical compound with the CAS Number: 136663-23-5 . Its molecular formula is C10H9NO3 and it has a molecular weight of 191.18 g/mol . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9NO3/c1-6-11-8-4-3-7 (10 (12)13-2)5-9 (8)14-6/h3-5H,1-2H3 . The canonical SMILES representation is CC1=NC2=C (O1)C=C (C=C2)C (=O)OC .
Physical And Chemical Properties Analysis
“Methyl 2-methylbenzo[d]oxazole-6-carboxylate” has a molecular weight of 191.18 g/mol . It has a topological polar surface area of 52.3 Ų and a complexity of 231 . The compound has 0 hydrogen bond donor count and 4 hydrogen bond acceptor count . It also has 2 rotatable bonds .
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity and Analytical Methods
Research on benzoxazoles and their derivatives, including Methyl 2-methylbenzo[d]oxazole-6-carboxylate, often explores their antioxidant properties. Analytical methods used in determining antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests, are critical in evaluating the potential therapeutic applications of these compounds. These assays assess the kinetics of reaction pathways, including the transfer of a hydrogen atom or an electron, which are fundamental in understanding the antioxidant capacity of complex samples, including benzoxazoles (Munteanu & Apetrei, 2021).
Environmental Impact and Fate of Benzoxazoles
The environmental fate and behavior of benzoxazole compounds, including their breakdown and persistence in aquatic environments, are significant areas of research. Studies have detailed the occurrence, fate, and behavior of related compounds in water, noting their biodegradability and ubiquity in surface water and sediments. This research is crucial for understanding the environmental impact of benzoxazole derivatives and guiding the development of more sustainable chemical practices (Haman et al., 2015).
Safety and Hazards
Wirkmechanismus
Target of Action
Related compounds such as 2-methylbenzoxazole have been used in the synthesis of hiv-reverse transcriptase inhibitors , suggesting potential targets could be enzymes involved in viral replication.
Mode of Action
A related compound, 2-methylbenzoxazole, has been reported to condense with aromatic aldehyde having acidic protons during the synthesis of hiv-reverse transcriptase inhibitors . This suggests that Methyl 2-methylbenzo[d]oxazole-6-carboxylate might interact with its targets in a similar manner, potentially leading to the inhibition of key enzymes.
Eigenschaften
IUPAC Name |
methyl 2-methyl-1,3-benzoxazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-6-11-8-4-3-7(10(12)13-2)5-9(8)14-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGMBXJEQUHKPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60478781 | |
| Record name | Methyl 2-methylbenzo[d]oxazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60478781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methylbenzo[d]oxazole-6-carboxylate | |
CAS RN |
136663-23-5 | |
| Record name | Methyl 2-methylbenzo[d]oxazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60478781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




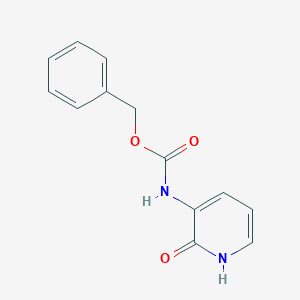

![Spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B178442.png)

